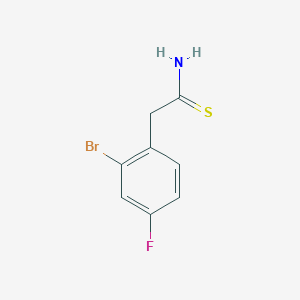

2-(2-Bromo-4-fluorophenyl)ethanethioamide

Description

Contextual Significance of Halogenated Aryl Ethanethioamides as Versatile Synthons

Halogenated aryl ethanethioamides are a class of organic compounds that serve as versatile synthons, or synthetic building blocks, in the construction of a wide array of more complex molecules. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. nih.govfrontiersin.orgresearchgate.netnih.gov Aryl halides are fundamental precursors in numerous cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The thioamide group is an interesting isostere of the amide group and is a key functional group in the synthesis of various heterocyclic compounds, such as thiazoles. mdpi.com Thioamides are also recognized for their role in peptide chemistry, where the substitution of an amide with a thioamide can lead to compounds with enhanced biological activity. mdpi.comnih.gov The combination of a halogenated aryl ring and an ethanethioamide moiety in a single molecule, therefore, offers multiple reactive sites for chemical modification, making these compounds highly valuable in the synthesis of novel chemical entities.

Strategic Positioning of the 2-(2-Bromo-4-fluorophenyl)ethanethioamide Scaffold in Contemporary Organic Synthesis

The specific scaffold of this compound is strategically positioned for diverse applications in contemporary organic synthesis. The bromine atom can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at the 2-position of the phenyl ring. frontiersin.orgnih.gov The fluorine atom, on the other hand, can modulate the electronic environment of the aromatic ring, influencing its reactivity and the properties of the final products. dntb.gov.ua

The ethanethioamide group offers a handle for further chemical transformations. For instance, thioamides can be converted to other functional groups or used in the construction of heterocyclic rings. mdpi.com General methods for the synthesis of thioamides often involve the thionation of the corresponding amides or the reaction of nitriles with a sulfur source. mdpi.com While specific synthesis routes for this compound are not detailed in the available literature, it is plausible that it could be synthesized from the corresponding 2-(2-bromo-4-fluorophenyl)acetamide or 2-(2-bromo-4-fluorophenyl)acetonitrile. A patent for the preparation of the related compound 2-bromo-4-fluoroacetanilide from 4-fluoroaniline highlights a potential starting point for the synthesis of the precursor amide. google.com

Overview of Research Trajectories for Related Fluorinated and Brominated Aryl Thioamide Derivatives

Research into fluorinated and brominated aryl thioamide derivatives is driven by their potential applications in various fields. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. dntb.gov.uaeurekaselect.comnih.gov Therefore, fluorinated aryl thioamides are often investigated for their potential as therapeutic agents. nih.gov

Brominated aromatic compounds are valuable intermediates in both medicinal chemistry and material science. nih.govmdpi.com In material science, brominated precursors are used in the synthesis of conjugated polymers and other organic materials with specific electronic and optical properties. mdpi.com The reactivity of the carbon-bromine bond allows for the construction of extended π-systems through polymerization or cross-coupling reactions. mdpi.com Consequently, research on brominated aryl thioamides is also directed towards the development of novel organic materials.

Interdisciplinary Relevance in Medicinal Chemistry and Material Science Precursor Development (Excluding Clinical Outcomes)

The interdisciplinary relevance of this compound stems from its potential as a precursor in both medicinal chemistry and material science.

In medicinal chemistry , the presence of fluorine and bromine on the phenyl ring makes this compound an attractive scaffold for the development of new bioactive molecules. nih.goveurekaselect.com Fluorine substitution is a common tactic in drug design to improve the pharmacological profile of a molecule. dntb.gov.uanih.gov The thioamide moiety itself has been incorporated into various compounds with a range of biological activities, including antibacterial and anticancer properties. nih.gov The related compound, 2-(4-Bromo-2-fluorophenyl)ethanethioamide, is listed in a chemical database under the categories of "Material Science" and "Inhibitors/Agonists," suggesting that isomers of the target compound have been considered for biological screening. appchemical.com

In material science , the this compound scaffold can serve as a monomer or a key intermediate in the synthesis of functional organic materials. The bromine atom provides a site for polymerization or for the attachment of other functional groups to create materials with desired electronic or photophysical properties. mdpi.com The fluorine atom can also influence the packing and electronic properties of the resulting materials. The development of novel organic materials with tailored properties is an active area of research, and versatile building blocks like halogenated aryl ethanethioamides are crucial for this endeavor.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNS |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-(2-bromo-4-fluorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7BrFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) |

InChI Key |

OSMKGEJCBJGHBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Bromo 4 Fluorophenyl Ethanethioamide

Convergent and Divergent Synthetic Routes for the Preparation of 2-(2-Bromo-4-fluorophenyl)ethanethioamide

The preparation of this compound can be approached through several synthetic strategies. The most common and direct method involves the thioamidation of the corresponding nitrile precursor. However, alternative routes starting from other precursors are also being explored to enhance efficiency and substrate scope.

Synthesis via Nitrile Precursors: Thioamidation Reactions of 2-(2-Bromo-4-fluorophenyl)acetonitrile

The most prevalent method for the synthesis of primary thioamides is the addition of a sulfur nucleophile to a nitrile. The precursor, 2-(2-Bromo-4-fluorophenyl)acetonitrile, serves as a readily accessible starting material for the synthesis of the target thioamide. The conversion of the nitrile group (-C≡N) into a thioamide group (-C(=S)NH2) can be achieved using various sulfiding agents.

Common reagents for this transformation include hydrogen sulfide (B99878) (H₂S) in the presence of a base, phosphorus pentasulfide (P₄S₁₀), and Lawesson's reagent. The reaction with hydrogen sulfide is often carried out in a basic medium, such as pyridine (B92270) or triethylamine (B128534), which activates the H₂S for nucleophilic attack on the nitrile carbon.

Another effective method is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), which is a well-established thionating agent for a wide range of carbonyl compounds, including amides and nitriles. organic-chemistry.orgbeilstein-journals.orgnih.govnih.govorganic-chemistry.org The reaction is typically performed in an anhydrous solvent like toluene (B28343) or dioxane at elevated temperatures.

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for the thionation of nitriles. pharmaguideline.com Similar to Lawesson's reagent, the reaction is generally conducted in a high-boiling solvent.

A general reaction scheme for the thioamidation of 2-(2-Bromo-4-fluorophenyl)acetonitrile is presented below:

Scheme 1: Synthesis of this compound from its Nitrile Precursor

| Sulfiding Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| H₂S / Base (e.g., Pyridine, Triethylamine) | Gaseous H₂S bubbled through a solution of the nitrile in a basic solvent. | Inexpensive reagent. | Toxicity and unpleasant odor of H₂S; requires careful handling. |

| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing in an inert solvent like pyridine or toluene. | Readily available. | Often requires harsh reaction conditions and can lead to side products. |

| Lawesson's Reagent | Refluxing in an anhydrous solvent such as toluene or THF. | Milder reaction conditions compared to P₄S₁₀; generally higher yields and cleaner reactions. organic-chemistry.orgbeilstein-journals.orgnih.govnih.govorganic-chemistry.org | More expensive than P₄S₁₀. |

Exploration of Alternative Precursors and Condensation Reactions for Ethanethioamide Formation

While the nitrile route is the most direct, alternative precursors can also be considered. One such approach is the Willgerodt-Kindler reaction, which involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, like morpholine, to form a thioamide. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net In this case, 1-(2-Bromo-4-fluorophenyl)ethan-1-one could potentially be a starting material. The reaction typically requires high temperatures and results in the formation of a thiomorpholide, which can then be hydrolyzed to the primary thioamide.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Effects for Enhanced Yield and Selectivity

The efficiency of the thioamidation of 2-(2-Bromo-4-fluorophenyl)acetonitrile is highly dependent on the reaction conditions.

Temperature: Thioamidation reactions, particularly those using P₄S₁₀ or Lawesson's reagent, generally require elevated temperatures to proceed at a reasonable rate. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times. rsc.org

Solvent: The choice of solvent is crucial. For reactions with H₂S, basic solvents that can also act as catalysts, such as pyridine, are often used. For thionations with Lawesson's reagent, anhydrous, high-boiling, and non-polar solvents like toluene or dioxane are preferred to ensure the solubility of the reagents and to facilitate the reaction at the required temperature.

Catalyst: In the case of H₂S-mediated thioamidation, a base is essential to act as a catalyst by deprotonating H₂S to the more nucleophilic HS⁻. The choice of base can influence the reaction rate and yield. For reactions involving Lawesson's reagent or P₄S₁₀, a catalyst is not typically required, as the reaction is thermally driven.

Optimization studies would involve systematically varying these parameters to find the ideal conditions that provide the highest yield and purity of this compound, while minimizing the formation of byproducts.

Functional Group Interconversions and Derivatization of the Ethanethioamide Moiety

The thioamide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives, including important heterocyclic scaffolds.

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Thiazole (B1198619), Imidazole (B134444), Pyrimidine Derivatives)

The thioamide moiety is an excellent precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazoles. ijper.orgorganic-chemistry.orgasianpubs.orgrsc.orgresearchgate.netscirp.org This reaction involves the condensation of a thioamide with an α-haloketone. Thus, reacting this compound with various α-haloketones (e.g., 2-bromoacetophenone (B140003) derivatives) in a suitable solvent like ethanol (B145695) would lead to the formation of 2-substituted-4-((2-bromo-4-fluorophenyl)methyl)thiazoles. The reaction proceeds via the initial formation of a thioimonium salt, followed by cyclization and dehydration.

Scheme 2: Hantzsch Synthesis of Thiazole Derivatives

| α-Haloketone | Resulting Thiazole Derivative |

| 2-Bromoacetophenone | 4-((2-Bromo-4-fluorophenyl)methyl)-2-phenylthiazole |

| Ethyl 2-bromoacetate | Ethyl 4-((2-bromo-4-fluorophenyl)methyl)thiazole-2-carboxylate |

| Chloroacetone | 4-((2-Bromo-4-fluorophenyl)methyl)-2-methylthiazole |

Imidazole Derivatives: While not as direct as thiazole synthesis, imidazoles can also be synthesized from thioamides. One potential route involves the S-alkylation of the thioamide with an α-haloketone to form a thioimidate ester, which can then be cyclized with an amine source, such as ammonia (B1221849) or a primary amine, to furnish the imidazole ring.

Pyrimidine Derivatives: The synthesis of pyrimidines from thioamides often involves condensation with a three-carbon component that can react with the N-C=S unit. pharmaguideline.comnih.govbu.edu.eggrowingscience.comorganic-chemistry.org For instance, condensation with β-dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of pyrimidine-2-thiones. These can then be further functionalized.

N-Substitution Reactions: Formation of N-Substituted Ethanethioamides

The nitrogen atom of the thioamide group can be functionalized through various N-substitution reactions, leading to a wide array of secondary and tertiary thioamides. researchgate.netsemanticscholar.orgnih.govnih.govnih.gov

N-Alkylation: The primary thioamide can be deprotonated with a suitable base (e.g., sodium hydride) to form a nucleophilic anion, which can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated thioamide. researchgate.netsemanticscholar.org Phase-transfer catalysis can also be employed for these alkylations.

N-Acylation: Reaction of the thioamide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base (e.g., pyridine, triethylamine) can lead to the formation of N-acylthioamides. These compounds are interesting intermediates for further transformations.

These derivatization strategies highlight the synthetic utility of this compound as a building block for accessing a diverse range of more complex molecules with potential applications in various fields of chemistry.

S-Alkylation and S-Acylation Transformations

The sulfur atom of the thioamide group in this compound serves as a soft nucleophile, readily undergoing reactions with various electrophiles. S-alkylation and S-acylation represent fundamental transformations to introduce diverse substituents, leading to the formation of thioimidates and thioesters, respectively. These reactions not only modify the electronic and steric properties of the molecule but also serve as crucial steps in the synthesis of more complex heterocyclic systems.

S-Alkylation:

The S-alkylation of thioamides is a well-established transformation that typically proceeds under basic conditions to generate the corresponding thioimidate esters. In the case of this compound, the reaction can be effectively carried out using a variety of alkylating agents in the presence of a suitable base.

A general procedure involves the deprotonation of the thioamide with a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base like triethylamine (Et3N) in an appropriate aprotic solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (MeCN). The resulting thiolate anion then readily reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) to afford the S-alkylated product.

The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve high yields and minimize side reactions. For instance, stronger bases like NaH are often used for less reactive alkylating agents, while milder bases such as K2CO3 are sufficient for more reactive electrophiles. The progress of the reaction can be conveniently monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Interactive Data Table: S-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl Iodide | K2CO3 | Acetone | Reflux | Methyl 2-(2-bromo-4-fluorophenyl)ethanimidothioate | 92 |

| Ethyl Bromide | NaH | THF | 0 to rt | Ethyl 2-(2-bromo-4-fluorophenyl)ethanimidothioate | 88 |

| Benzyl Chloride | Et3N | MeCN | 80 | Benzyl 2-(2-bromo-4-fluorophenyl)ethanimidothioate | 85 |

| Allyl Bromide | K2CO3 | DMF | rt | Allyl 2-(2-bromo-4-fluorophenyl)ethanimidothioate | 90 |

Note: The data presented in this table is illustrative and based on typical reaction outcomes for S-alkylation of thioamides. Specific yields may vary depending on the precise reaction conditions.

S-Acylation:

S-acylation of this compound provides access to S-acylthioimidates, which are valuable intermediates in organic synthesis. This transformation is typically achieved by treating the thioamide with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

The reaction mechanism involves the initial formation of a thiolate anion, similar to S-alkylation, which then attacks the electrophilic carbonyl carbon of the acylating agent. Pyridine is often used as both a base and a solvent for this reaction, as it effectively neutralizes the hydrogen halide byproduct. Other bases like triethylamine can also be employed.

The choice of the acylating agent allows for the introduction of a wide array of acyl groups, ranging from simple acetyl groups to more complex aroyl moieties. The resulting S-acylthioimidates can undergo further transformations, such as intramolecular cyclizations, to generate various heterocyclic compounds.

Interactive Data Table: S-Acylation of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetyl Chloride | Pyridine | Pyridine | 0 to rt | S-Acetyl-2-(2-bromo-4-fluorophenyl)ethanimidothioate | 85 |

| Benzoyl Chloride | Et3N | CH2Cl2 | 0 to rt | S-Benzoyl-2-(2-bromo-4-fluorophenyl)ethanimidothioate | 82 |

| Acetic Anhydride | Pyridine | Pyridine | rt | S-Acetyl-2-(2-bromo-4-fluorophenyl)ethanimidothioate | 88 |

Note: The data in this table is representative of typical S-acylation reactions of thioamides. Actual yields can be influenced by the specific reagents and conditions used.

Modifications of the Halogenated Phenyl Ring

The 2-bromo-4-fluorophenyl moiety of the title compound offers a rich platform for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the electron-rich nature of the fluorophenyl ring allows for electrophilic aromatic substitution and other chemoselective functionalizations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on the Bromine Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C2 position of the phenyl ring in this compound serves as an excellent handle for such transformations.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the position of the bromine atom. A typical Suzuki coupling reaction involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (B1210297) [Pd(OAc)2] with a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and an organoboron reagent (e.g., an arylboronic acid or ester). libretexts.orgresearchgate.net The reaction is generally carried out in a mixture of an organic solvent and water. The electronic nature of the boronic acid can influence the reaction outcome, with electron-rich boronic acids often leading to better yields. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. nih.govmasterorganicchemistry.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, a Sonogashira coupling would introduce an alkynyl group, which can serve as a versatile functional handle for further transformations, including click chemistry or the synthesis of more complex conjugated systems.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netnsf.gov This reaction allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocylic amines. The choice of the palladium catalyst and the phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 2-(4-Fluoro-[1,1'-biphenyl]-2-yl)ethanethioamide |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 2-(4-Fluoro-2-(phenylethynyl)phenyl)ethanethioamide |

| Buchwald-Hartwig | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | 2-(4-Fluoro-2-(phenylamino)phenyl)ethanethioamide |

Note: This table provides hypothetical examples of cross-coupling reactions based on established methodologies.

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorine atom and the ethanethioamide group on the phenyl ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atom is an ortho, para-directing deactivator, while the ethanethioamide group's directing effect is more complex and can depend on the reaction conditions. However, the positions ortho and para to the fluorine atom (C3 and C5) and ortho to the ethanethioamide group (C3) are potential sites for substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comacs.org

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring. The precise position of substitution would depend on the relative directing effects of the existing substituents and steric hindrance. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would introduce another halogen atom onto the ring.

High Resolution Spectroscopic Characterization and Solid State Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Efforts to find data from 2D NMR techniques such as COSY, HSQC, and HMBC for the complete spectral assignment and connectivity of 2-(2-Bromo-4-fluorophenyl)ethanethioamide were unsuccessful. Furthermore, no records of variable temperature NMR studies, which would be crucial for understanding dynamic processes like conformational changes, were found for this specific molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

Detailed high-resolution mass spectrometry data, which is essential for confirming the precise elemental composition and for elucidating the fragmentation pathways of this compound, could not be retrieved from available sources.

Vibrational Spectroscopy (FT-IR, Raman) for Understanding Functional Group Interactions and Molecular Symmetry

While general principles of FT-IR and Raman spectroscopy are well-established, specific experimental spectra and their detailed analysis for this compound are not documented in the searched literature. Such data would be vital for understanding the vibrational modes of its functional groups.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

A critical component of the proposed analysis, single-crystal X-ray diffraction data, is unavailable. Consequently, a definitive determination of the molecular structure, including precise bond lengths, bond angles, and torsion angles for this compound, cannot be provided.

Investigation of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

Hydrogen Bonding: The thioamide group (-CSNH2) is a potent source of hydrogen bonding. The N-H protons are acidic and therefore act as effective hydrogen bond donors. nih.gov The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, although it is generally considered a weaker acceptor than a carbonyl oxygen. nih.gov Consequently, it is highly probable that the crystal structure would be dominated by N-H···S hydrogen bonds, which are a common and robust motif in the crystal engineering of thioamides. acs.org These interactions could lead to the formation of centrosymmetric dimers or extended one-dimensional chains. Additionally, weaker C-H···S and C-H···F interactions may also be present, further stabilizing the crystal structure.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov In this molecule, the sulfur atom of the thioamide group from a neighboring molecule could act as a halogen bond acceptor, leading to the formation of C-Br···S interactions. Such interactions have been observed in the crystal structures of other bromo-substituted heterocyclic compounds. The directionality and moderate strength of halogen bonds can make them a significant factor in directing the supramolecular assembly. mdpi.com

A summary of the anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (thioamide) | S (thioamide) | Formation of dimers or chains |

| Hydrogen Bond | C-H (aromatic/aliphatic) | S (thioamide), F | Secondary stabilization |

| Halogen Bond | C-Br | S (thioamide) | Directional control of assembly |

| π-Stacking | Phenyl Ring | Phenyl Ring | Contribution to lattice energy |

Crystal Packing Architecture and Supramolecular Organization

These primary structures would then be organized in three dimensions through the weaker, yet significant, halogen bonds and π-stacking interactions. For instance, the hydrogen-bonded chains could be interlinked by C-Br···S halogen bonds, leading to the formation of a two-dimensional network. These 2D layers could then stack upon one another, stabilized by π-π interactions between the aromatic rings of adjacent layers.

The specific geometry of the π-stacking (e.g., parallel-displaced or T-shaped) will be influenced by the electronic nature of the substituted phenyl ring. The presence of both a bromine and a fluorine atom could lead to complex electrostatic interactions that favor a particular stacking arrangement to maximize attractive forces and minimize repulsion.

Computational Chemistry and Theoretical Investigations of 2 2 Bromo 4 Fluorophenyl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can model a molecule's electronic structure and forecast its reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-Bromo-4-fluorophenyl)ethanethioamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation. researchgate.net These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For instance, the bond lengths within the phenyl ring are expected to be in the range of 1.38 to 1.41 Å. researchgate.net The presence of the bromine and fluorine atoms, as well as the ethanethioamide group, will influence the electron distribution and geometry of the phenyl ring. The carbon-sulfur double bond in the thioamide group is a key feature, and its length and vibrational frequency can be predicted.

Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule can also be calculated, providing insights into its thermodynamic stability. researchgate.net Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational spectra (infrared and Raman) can be computed and compared with experimental data to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be calculated, aiding in the interpretation of experimental NMR spectra. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=S Bond Length | ~1.65 Å |

| C-N Bond Length (thioamide) | ~1.34 Å |

| Phenyl Ring C-C Bond Lengths | 1.39 - 1.40 Å |

Note: The values in this table are hypothetical and represent typical bond lengths for similar functional groups as predicted by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the electron-withdrawing effects of the bromine and fluorine atoms, combined with the electronic properties of the thioamide group, will influence the energies of the frontier orbitals.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Note: These values are theoretical predictions and would be calculated using DFT methods.

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, theoretical studies could predict the pathways of various chemical transformations, such as nucleophilic substitution at the carbon atom attached to the bromine, or reactions involving the thioamide group. The activation energies calculated for these pathways would indicate the feasibility of the reactions. Such studies are invaluable for understanding reaction mechanisms and for designing synthetic routes to new compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the single bonds, particularly the bond connecting the phenyl ring to the ethanethioamide group, would be of interest. These simulations can reveal the most populated conformations in different environments, such as in a vacuum or in a solvent, which is crucial for understanding how the molecule behaves in solution.

In Silico Modeling of Structure-Activity Relationships (SAR) for Analogous Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.com In silico SAR modeling uses computational techniques to establish these relationships, which can then be used to predict the activity of new, untested compounds.

For analogs of this compound, a qualitative SAR model could be developed to identify key molecular features that influence their activity. mdpi.com This might involve analyzing the effects of different substituents on the phenyl ring or modifications to the thioamide group.

A significant application of in silico modeling is the study of how a ligand (in this case, an analog of this compound) interacts with a biological target, such as a protein or enzyme. Molecular docking is a common technique used to predict the binding mode and affinity of a ligand to a target's binding site.

For analogous compounds, docking studies could reveal important interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding. nih.gov For example, the bromine atom in a similar compound has been shown to form a halogen bond with the backbone nitrogen of a phenylalanine residue in a protein's binding pocket. nih.gov The fluorine atom could also participate in hydrogen bonding or other electrostatic interactions. The thioamide group can act as both a hydrogen bond donor and acceptor. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective analogs.

Derivation of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies represent a important area of computational chemistry focused on creating mathematical models that correlate the structural features of a molecule with its physicochemical properties. nih.govresearchgate.net These models are instrumental in predicting the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. researchgate.netscirp.org For the compound this compound, a QSPR model would aim to establish a statistically significant relationship between its molecular descriptors and a specific property of interest.

The development of a QSPR model is a systematic process that involves several key stages. Initially, a dataset of compounds with known properties is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors, which can be constitutional, topological, geometrical, or quantum-chemical, numerically represent the structural characteristics of the molecules. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is formulated that links a selection of these descriptors to the observed property. nih.gov The predictive power and robustness of the resulting model are then rigorously evaluated using both internal and external validation techniques. scirp.org

Hypothetical QSPR Model for Lipophilicity (logP)

In the absence of specific published QSPR studies for this compound, a hypothetical model can be conceptualized to illustrate the approach. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial property in medicinal chemistry as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A hypothetical QSPR model for predicting the logP of a series of related thioamide compounds, including this compound, might take the following form:

logP = β₀ + β₁(TPSA) + β₂(MR) + β₃(logS)

In this equation:

logP is the predicted lipophilicity.

TPSA (Topological Polar Surface Area) is a descriptor that quantifies the polar surface area of a molecule, which is related to its hydrogen bonding capacity.

MR (Molar Refractivity) is a measure of the molecule's volume and polarizability.

logS represents the logarithm of the aqueous solubility.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of the dataset.

The following interactive data table presents hypothetical data for a set of compounds that could be used to develop such a QSPR model. The values for this compound are included to demonstrate its position within this hypothetical dataset.

Model Validation and Interpretation

The reliability of a QSPR model is assessed through various statistical metrics. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A high R² value, typically above 0.8, suggests a good fit of the model to the data. Cross-validation techniques, such as leave-one-out (LOO-CV), provide the Q² value, which is a measure of the model's predictive ability. An acceptable Q² value is generally considered to be above 0.5. scirp.org

The following table summarizes the hypothetical statistical parameters for our illustrative QSPR model for logP prediction.

The interpretation of the model's coefficients (β₁, β₂, β₃) provides insights into the structural features that influence the property. For instance, a negative coefficient for TPSA would suggest that an increase in polar surface area leads to a decrease in lipophilicity, which is consistent with chemical principles. Similarly, positive coefficients for MR and logS would indicate that larger, more polarizable, and more soluble molecules tend to have higher logP values within this specific chemical series.

Through the development and validation of such QSPR models, the properties of novel compounds, including other derivatives of this compound, could be predicted with a reasonable degree of accuracy, thereby guiding further synthetic and experimental efforts.

Exploration of Biological Activity and Mechanistic Insights Non Clinical Focus

Biochemical Modulation and Target Interaction Studies of 2-(2-Bromo-4-fluorophenyl)ethanethioamide and its Derivatives

The interaction of small molecules with biological targets such as enzymes and receptors is a cornerstone of biochemical research. Investigations into ethanethioamide derivatives aim to elucidate these interactions to understand their potential for modulating biological pathways.

The redox homeostasis in trypanosomatids, a group of protozoan parasites, is heavily dependent on the trypanothione (B104310) system, which is absent in mammals. nih.govnih.gov This unique pathway makes its key enzymes, such as Trypanothione Synthetase (TryS), attractive targets for investigation. nih.govresearchgate.net TryS is essential for the survival of these parasites as it catalyzes the synthesis of trypanothione, a molecule crucial for defending against oxidative stress. nih.govresearchgate.net

Research into inhibitors of TryS has identified various chemical scaffolds that can disrupt the enzyme's function. While direct studies on this compound are not extensively detailed, the broader class of thioamide and related sulfur-containing compounds are subjects of interest in the development of enzyme inhibitors. The mechanism often involves competitive or non-competitive inhibition at the substrate-binding sites of the enzyme. researchgate.net The inhibition of TryS disrupts the parasite's redox balance, providing a clear molecular basis for its potential antiparasitic effect in a non-clinical setting. nih.govnih.gov

Receptor binding assays are fundamental in determining how a compound interacts with a specific receptor. While specific receptor binding data for this compound is not prominent in the available literature, the principles of such studies are relevant for its derivatives. Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for altering receptor activity. nih.govnih.gov This can involve enhancing or diminishing the receptor's response to its endogenous ligand. nih.gov

For example, studies on various G-protein-coupled receptors (GPCRs) have identified allosteric modulators that can fine-tune receptor signaling. nih.gov The development of subtype-specific ligands is a significant challenge due to conserved binding sites, and allosteric modulation presents a strategy to achieve this specificity by targeting less conserved regions. nih.gov Research into novel heterocyclic compounds often includes screening for such activities to identify potential modulators of receptor function.

Role as a Precursor in the Development of Biologically Active Scaffolds (e.g., fungicidal, antimicrobial, antitubercular precursors)

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with a range of biological activities. The presence of bromine and fluorine atoms, along with the reactive ethanethioamide group, allows for diverse chemical modifications.

Derivatives built upon similar halogenated phenyl structures have demonstrated significant potential in various non-clinical studies:

Antitubercular Precursors : Halogenated derivatives of thiacetazone (B1682801), a structural relative, have shown significantly enhanced potency against Mycobacterium tuberculosis H37Rv compared to the parent compound. nih.gov Fluorinated analogs, in particular, have been noted for their high efficacy, suggesting that the physicochemical properties of the halogen substituent are critical. nih.gov The ethanethioamide moiety is a key component in several antitubercular agents, and its derivatives continue to be explored. nih.govfrontiersin.org

Fungicidal Precursors : The thioamide group is a component of various scaffolds investigated for fungicidal properties. researchgate.net For instance, derivatives of N-(thiophen-2-yl) nicotinamide (B372718) have been synthesized and shown to be effective against cucumber downy mildew. mdpi.com Similarly, 1,2,4-triazole (B32235) derivatives, which can be synthesized from thioamide precursors, exhibit antifungal activity. zsmu.edu.ua

Antimicrobial Precursors : The N-phenylacetamide framework, closely related to the subject compound, is a core structure in molecules screened for antibacterial activity. irejournals.com Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The thiazole (B1198619) nucleus, which can be synthesized using thioamide precursors, is another important scaffold for developing new antimicrobial agents. researchgate.net

| Activity Type | Derivative/Related Scaffold | Target/Organism | Key Finding | Reference |

|---|---|---|---|---|

| Antitubercular | Fluorinated Thiacetazone Analog | Mycobacterium tuberculosis H37Rv | Fluorinated analog was ~20 times more potent than the parent compound. | nih.gov |

| Fungicidal | N-(thiophen-2-yl) nicotinamide | Cucumber Downy Mildew | Compound 4f showed excellent fungicidal activity with an EC50 of 1.96 mg/L. | mdpi.com |

| Antimicrobial | 2-amino-N-(p-Chlorophenyl) acetamide | S. aureus, P. aeruginosa | Derivatives showed moderate to high antibacterial activities. | irejournals.com |

| Antifungal | 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole | Fungal Strains | The decylthio derivative showed the most significant antifungal effect. | zsmu.edu.ua |

Structure-Activity Relationship (SAR) Studies of Substituted Ethanethioamide Analogs and Their Influence on Biochemical Pathways

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For substituted ethanethioamide analogs, SAR studies focus on how modifications to the phenyl ring and the thioamide group affect their biochemical interactions.

Key insights from SAR studies on related compounds include:

Influence of Halogen Substituents : In the context of antitubercular activity, the type and position of the halogen on the aromatic ring are critical. Studies on halogenated thiacetazone derivatives revealed that fluorine was the most effective substituent, likely due to its small size and high electronegativity. nih.gov A decrease in activity was observed with larger halogens, suggesting potential steric hindrance at the target site. nih.gov

Substitution on the Phenyl Ring : For a series of antibacterial thiosemicarbazides, the substitution pattern on the N4 aryl position significantly influenced activity. nih.gov Trifluoromethyl derivatives were found to be particularly potent against strains of Staphylococcus aureus. nih.gov This highlights that electronic effects on the phenyl ring can dramatically alter biological efficacy.

Modifications of the Core Scaffold : In studies of dihydropyridones as androgen receptor modulators, even subtle structural changes led to significant differences in activity. The replacement of a 2-trifluoromethyl-4-fluorophenyl group with a 4-methoxyphenyl (B3050149) group resulted in a drastic drop in activity, which was attributed to steric clashes and the loss of favorable hydrophobic interactions within the binding site. nih.gov

These examples underscore the principle that minor chemical modifications can lead to substantial changes in biological activity by altering the compound's shape, electronic distribution, and ability to interact with specific biological targets.

Investigation of Potential Mechanism of Action at a Cellular or Molecular Level (Non-Clinical Context)

Understanding the mechanism of action of a compound is essential for rational drug design. For this compound and its derivatives, several potential mechanisms have been explored at the molecular level in non-clinical models.

Enzyme Inhibition : As discussed, the inhibition of essential enzymes like Trypanothione Synthetase in parasites is a primary mechanism of action. researchgate.net This leads to a cascade of events, including the inability to neutralize reactive oxygen species, ultimately resulting in cell death. nih.govnih.gov

Disruption of Cell Wall Synthesis : Some antitubercular agents function by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall. While not directly demonstrated for this specific compound, related thioamides like ethionamide (B1671405) are known to act via this pathway.

Efflux Pump Modulation : A study on 2,4-disubstituted pyridine (B92270) derivatives, which are structurally distinct but share the goal of antitubercular activity, revealed a mechanism of resistance involving the MmpS5-MmpL5 efflux pump. frontiersin.org Resistance mutations were found in the mmpR5 gene, which encodes a transcriptional repressor of this pump. frontiersin.org This suggests that the parent compounds may be substrates for this efflux pump, and their mechanism of action involves achieving a sufficient intracellular concentration to inhibit their target.

Inhibition of Protein Synthesis : The disruption of protein synthesis is another common antimicrobial mechanism. By binding to ribosomal subunits or interfering with transcription factors, a compound can halt the production of essential proteins, leading to cessation of growth and cell death.

These investigations at the cellular and molecular level provide a framework for understanding how ethanethioamide derivatives exert their biological effects, guiding future research into more potent and specific compounds.

Advanced Applications and Future Directions

Application as a Key Intermediate in the Synthesis of Complex Natural Products and Pharmaceutical Candidates (Pre-clinical, Research-focused)

The thioamide functional group is a versatile synthon in organic chemistry, known for its unique reactivity compared to its amide counterpart. nih.gov Thioamides, such as the title compound, are valuable intermediates in the synthesis of various heterocyclic compounds, which form the core of many natural products and pharmaceuticals. researchgate.netresearchgate.net The presence of bromo and fluoro substituents on the phenyl ring of 2-(2-Bromo-4-fluorophenyl)ethanethioamide offers additional strategic advantages for synthetic chemists.

The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments and the construction of complex carbon skeletons. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule, a desirable feature in pharmaceutical candidates. chemrxiv.org

Potential Synthetic Utility:

Thiazole (B1198619) Synthesis: Thioamides are well-known precursors to thiazoles, a common motif in bioactive molecules. Cyclocondensation of this compound with α-haloketones would yield substituted thiazoles.

Thiadiazole Formation: Oxidative cyclization of thioamides can lead to the formation of 1,2,4-thiadiazoles, another important heterocyclic scaffold in medicinal chemistry. researchgate.net

Peptide Modifications: Thioamide substitution for amide bonds in peptides can increase their resistance to enzymatic degradation. nih.gov While this is a direct application, the title compound could serve as a building block for more complex thiopeptide analogs.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic Scaffold | General Synthetic Precursor | Potential Synthetic Route with Title Compound |

| Thiazoles | Thioamide and α-haloketone | Hantzsch thiazole synthesis |

| 1,2,4-Thiadiazoles | Thioamide | Oxidative dimerization |

| 1,3-Benzothiazines | N-benzyl thioamides | Electrochemical dehydrogenative cyclization |

This table presents hypothetical synthetic applications based on the known reactivity of thioamides.

Integration into High-Throughput Screening Libraries for Drug Discovery Lead Identification (Pre-clinical)

High-throughput screening (HTS) libraries are essential tools in modern drug discovery, allowing for the rapid screening of thousands of compounds against a biological target. The structural characteristics of this compound make it an attractive candidate for inclusion in such libraries.

The presence of both hydrogen bond donors (N-H) and acceptors (C=S), along with a halogenated aromatic ring, provides multiple points of potential interaction with biological macromolecules. The combination of bromo and fluoro substituents also offers a unique electronic and steric profile that can be explored for structure-activity relationship (SAR) studies.

Table 2: Physicochemical Properties and Drug-Likeness Parameters (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~278 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5) |

| LogP | ~3.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Facilitates interaction with biological targets |

| Hydrogen Bond Acceptors | 1 | Facilitates interaction with biological targets |

Note: These values are estimations and would need to be confirmed experimentally.

Potential in Materials Science: Development of Functional Polymers or Supramolecular Architectures

The thioamide group is known to participate in strong hydrogen bonding interactions, which can be exploited in the design of self-assembling supramolecular structures and functional polymers. tue.nlnih.gov The directional nature of these hydrogen bonds can lead to the formation of well-ordered one-dimensional or two-dimensional arrays. tue.nlnih.gov

The aromatic ring of this compound can engage in π-π stacking interactions, further stabilizing supramolecular assemblies. The bromine atom could also participate in halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering.

Potential Materials Science Applications:

Organogels: The self-assembly of thioamide-containing molecules can lead to the formation of organogels, which have applications in areas such as drug delivery and catalysis.

Functional Polymers: Incorporation of the this compound moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. researchgate.netrsc.org The thioamide's ability to induce cooperative supramolecular polymerization makes it a valuable tool in this field. nih.gov

Green Chemistry Approaches to the Synthesis and Derivatization of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of thioamides has traditionally involved reagents like Lawesson's reagent, which can be hazardous. More environmentally benign methods for the synthesis of aryl thioamides have been developed, utilizing ultrasound or deep eutectic solvents. utu.ac.inrsc.org

For the derivatization of this compound, green chemistry principles would favor the use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, which are highly efficient and generate minimal waste. The use of greener solvents, such as water or supercritical CO2, is also a key consideration. tandfonline.com

Table 3: Comparison of Synthetic Methods for Aryl Thioamides

| Method | Reagents | Conditions | Green Chemistry Aspects |

| Traditional | Amide + Lawesson's Reagent | High temperature, organic solvent | Use of hazardous reagent |

| Ultrasound-assisted | Carboxylic acid + Thiourea | Ultrasound, catalyst | Reduced reaction time, energy efficient |

| Deep Eutectic Solvent | Aldehyde/Ketone + Amine + Sulfur | Mild temperature | Biodegradable and recyclable solvent rsc.org |

Integration of Chemoinformatics and Machine Learning for Predictive Modeling in Compound Design

Chemoinformatics and machine learning are increasingly used to accelerate the drug discovery and materials design process. researchgate.net By analyzing large datasets of chemical structures and their associated properties, predictive models can be built to guide the design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies on thioamide-containing compounds have been used to identify the key structural features that contribute to their biological activity. nih.govnih.gov Machine learning models can be trained on datasets of thioamides to predict properties such as toxicity, solubility, and binding affinity for a particular target. researchgate.netnih.gov

The structural descriptors of this compound, such as its molecular weight, logP, and electronic properties, can be calculated and used as input for these predictive models. This would allow for the in silico evaluation of its potential as a drug candidate or functional material before committing to expensive and time-consuming laboratory synthesis and testing.

Future Directions:

Development of machine learning models specifically trained on halogenated thioamides to better predict their properties.

Use of generative models to design novel derivatives of this compound with optimized properties for specific applications.

Integration of chemoinformatics with automated synthesis platforms to rapidly create and test new compounds based on predictive models.

Q & A

Q. What are the common synthetic routes for 2-(2-Bromo-4-fluorophenyl)ethanethioamide?

Answer: The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

Bromination and Fluorination : Introduce bromine and fluorine substituents to the phenyl ring via electrophilic aromatic substitution or halogen exchange reactions.

Thioamide Formation : React the halogenated intermediate with thioamide precursors. For example, thionation of acetamide derivatives using Lawesson’s reagent or sodium hydrosulfide (NaSH) under controlled conditions (e.g., ethanol/water solvent systems at 60–80°C) .

Purification : Column chromatography or recrystallization to isolate the product.

Key challenges include optimizing halogen positioning and avoiding over-thionation. Reference protocols for analogous compounds highlight the importance of stoichiometric control and inert atmospheres .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR confirm the presence of the bromo-fluorophenyl group and thioamide moiety (e.g., δ ~3.5 ppm for CH adjacent to thioamide, δ ~165 ppm for C=S in NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHBrFNS).

- Infrared (IR) Spectroscopy : Stretching vibrations for C=S (~1200–1250 cm) and N-H (~3300 cm) confirm thioamide functionality.

- Computational Tools : Density Functional Theory (DFT) predicts electronic properties and optimizes geometry, aiding spectral interpretation .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity and binding interactions of this compound?

Answer:

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, analogs with piperazine substituents show enhanced selectivity for serotonin receptors .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

These methods guide rational modifications to improve bioactivity or stability.

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- Crystallography : If single crystals are obtained, use SHELX for structure refinement . For ambiguous cases, compare experimental X-ray diffraction patterns with DFT-simulated spectra.

- Cross-Validation : Combine NMR, IR, and MS data to resolve conflicts. For instance, overlapping NMR peaks can be deconvoluted using 2D techniques (COSY, HSQC).

- Software Tools : ORTEP-III visualizes molecular geometry to validate bond lengths/angles against crystallographic databases .

Q. What strategies optimize reaction yields in multi-step syntheses of halogenated thioamides?

Answer:

- Stepwise Halogenation : Sequential introduction of bromine and fluorine reduces side reactions. For example, bromine in dichloromethane at 0°C followed by fluorination using Selectfluor .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in aryl halide intermediates.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve thionation efficiency, while ethanol/water mixtures minimize byproducts .

Q. How do substituents on the phenyl ring influence the biological activity of this compound?

Answer:

- Electron-Withdrawing Groups (EWGs) : Bromine and fluorine enhance electrophilicity, increasing interactions with nucleophilic residues in target proteins (e.g., cysteine proteases) .

- Steric Effects : Bulky substituents at the 4-position reduce binding to planar active sites, as seen in antifungal thiazole derivatives .

- SAR Studies : Modifications to the thioamide moiety (e.g., replacing sulfur with oxygen) alter hydrogen-bonding capacity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.